Diethyldithiocarbamate de benzyle

Vue d'ensemble

Description

Benzyl diethyldithiocarbamate is an organic compound belonging to the class of dithiocarbamates. These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the remaining valence bonds occupied by nitrogen atoms. Benzyl diethyldithiocarbamate is known for its ability to form stable complexes with transition metals, making it useful in various chemical and industrial applications .

Applications De Recherche Scientifique

Benzyl diethyldithiocarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in biological systems.

Medicine: Research has explored its use as an anticancer and antimicrobial agent.

Safety and Hazards

Orientations Futures

Benzyl diethyldithiocarbamate and its derivatives have shown promising results in various fields. For instance, they have been found to be effective copper-dependent antimicrobials against Streptococcal species . They also have potential applications in the field of polymer science, where they can be used in the synthesis of block copolymers .

Mécanisme D'action

Target of Action

Benzyl diethyldithiocarbamate (BDTC) primarily targets copper ions . It acts as a chelating agent , binding to these ions and affecting their activity . This interaction with copper ions is crucial in various fields like biochemistry, molecular biology, and pharmacology .

Mode of Action

BDTC interacts with its targets (copper ions) by transporting divalent metal ions into bacterial cells . This interaction results in changes in the activity of these ions, thereby affecting the function of enzymes and other proteins .

Biochemical Pathways

BDTC affects the biochemical pathways related to the metabolism of copper ions . It has been found to increase the internal concentrations of copper in certain bacterial species . Additionally, BDTC plays a role in the photochemistry of radical formation , which can lead to the formation of new compounds through radical coupling .

Pharmacokinetics

It’s known that bdtc can dissociate into a pair of radicals, benzyl radicals, and dithiocarbamyl radicals, under ultraviolet light (uv) irradiation . This suggests that the compound’s bioavailability and activity could be influenced by light exposure.

Result of Action

BDTC has been found to have potent antimicrobial activity against several pathogens, including Streptococcus pneumoniae . It increases the internal concentrations of copper in these bacteria, leading to their death . In addition, BDTC has been used in the development of a novel polymerization process, resulting in the formation of high molecular weight poly(ethylene glycol) (PEG) derivatives .

Action Environment

The action of BDTC is influenced by environmental factors such as light exposure. UV irradiation can induce the dissociation of BDTC into radicals, which can then participate in radical coupling reactions . Therefore, the efficacy and stability of BDTC can be affected by the intensity and duration of light exposure .

Analyse Biochimique

Biochemical Properties

Benzyl diethyldithiocarbamate plays a significant role in biochemical reactions by chelating metal ions and impeding the activity of enzymes and other proteins . It interacts with enzymes such as superoxide dismutase by chelating intracellular copper ions, leading to enzyme inhibition . Additionally, it has been shown to interact with glutathione-related enzymes, affecting the redox state within cells . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

Benzyl diethyldithiocarbamate has notable effects on various cell types and cellular processes. It influences cell function by inducing oxidative stress, which is measured by increased levels of protein carbonyl content and thiobarbituric acid reactive substances . The compound also affects gene expression and cellular metabolism by modulating the activity of antioxidative enzymes and promoting apoptosis . These cellular effects underscore the compound’s potential in studying oxidative stress and related cellular responses.

Molecular Mechanism

At the molecular level, benzyl diethyldithiocarbamate exerts its effects through several mechanisms. It acts as an inhibitor of superoxide dismutase by chelating intracellular copper ions, leading to enzyme inhibition . The compound also undergoes photodimerization and polymerization through radical coupling, generating benzyl radicals and dithiocarbamyl radicals upon ultraviolet light irradiation . These radicals can initiate radical polymerization, further elucidating the compound’s molecular interactions and effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyl diethyldithiocarbamate change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature . Long-term studies have shown that benzyl diethyldithiocarbamate can induce persistent oxidative stress and apoptosis in cells . These temporal effects highlight the importance of controlled experimental conditions when using this compound in research.

Dosage Effects in Animal Models

The effects of benzyl diethyldithiocarbamate vary with different dosages in animal models. Studies have shown that at moderate doses, the compound induces oxidative stress and apoptosis without causing cell death . At higher doses, it can lead to toxic effects and significant cellular damage . These findings emphasize the need for careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

Benzyl diethyldithiocarbamate is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes . It has been shown to inhibit the activity of superoxide dismutase by chelating copper ions, affecting the redox state within cells . Additionally, the compound influences the metabolism of glutathione, a critical antioxidant in cellular defense mechanisms . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, benzyl diethyldithiocarbamate is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in water facilitates its distribution in aqueous environments, while its ability to chelate metal ions influences its localization and accumulation . These properties are crucial for understanding the compound’s behavior in biological systems.

Subcellular Localization

Benzyl diethyldithiocarbamate exhibits specific subcellular localization, which affects its activity and function. The compound’s ability to chelate metal ions and interact with proteins directs it to various cellular compartments, including the cytoplasm and organelles . These interactions are influenced by targeting signals and post-translational modifications, which guide the compound to specific subcellular locations . Understanding these localization patterns is essential for elucidating the compound’s biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl diethyldithiocarbamate can be synthesized through the reaction of benzyl chloride with sodium diethyldithiocarbamate in an organic solvent such as ethanol. The reaction typically occurs at room temperature and involves the nucleophilic substitution of the chloride ion by the dithiocarbamate anion .

Industrial Production Methods: In industrial settings, the synthesis of benzyl diethyldithiocarbamate follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through processes such as recrystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl diethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or sulfide derivatives.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Disulfides, sulfoxides.

Reduction: Thiol, sulfide derivatives.

Substitution: Various alkyl or aryl dithiocarbamates.

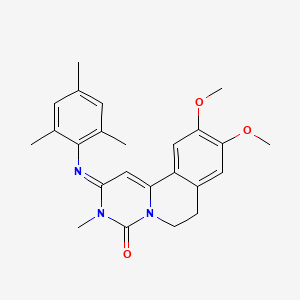

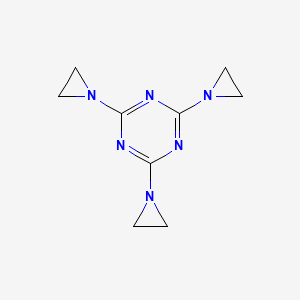

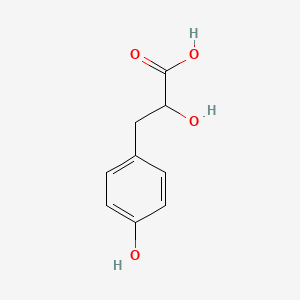

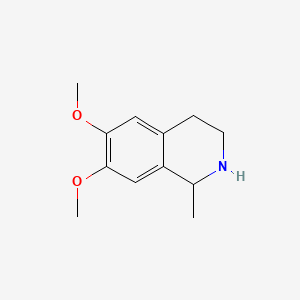

Comparaison Avec Des Composés Similaires

- Sodium diethyldithiocarbamate

- Sodium dibenzyl dithiocarbamate

- N,N-dimethyldithiocarbamate

Comparison: Benzyl diethyldithiocarbamate is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other dithiocarbamates. For example, sodium diethyldithiocarbamate lacks the benzyl group, making it less effective in certain applications such as metal complexation and polymerization reactions .

Propriétés

IUPAC Name |

benzyl N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS2/c1-3-13(4-2)12(14)15-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBMGLUIIGFNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343547 | |

| Record name | Benzyl diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3052-61-7 | |

| Record name | Benzyl diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Diethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

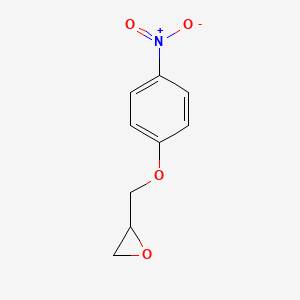

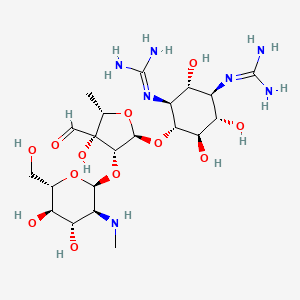

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Benzyl diethyldithiocarbamate in the context of these research papers?

A1: Benzyl diethyldithiocarbamate functions as an iniferter in the polymerization of various monomers, such as isoprene [, , ] and mixtures of styrene and methyl methacrylate []. This means it initiates the polymerization and can also act to control the growing polymer chains, leading to polymers with more controlled molecular weights and architectures.

Q2: How does the concentration of Benzyl diethyldithiocarbamate impact the polymerization of isoprene?

A2: Increasing the concentration of Benzyl diethyldithiocarbamate generally leads to a decrease in the molecular weight of the resulting polyisoprene [, , ]. This is because a higher iniferter concentration results in a larger number of growing polymer chains, effectively reducing the amount of monomer available for each chain to grow. Interestingly, the yield of polyisoprene does not increase linearly with Benzyl diethyldithiocarbamate concentration. It reaches a peak and then declines after a critical iniferter concentration is reached [, ].

Q3: Can you elaborate on the use of Benzyl diethyldithiocarbamate in preparing a specialized membrane?

A3: Researchers utilized Benzyl diethyldithiocarbamate to modify a bacterial cellulose-chitosan membrane [, , ]. It was first immobilized on the membrane surface using a silane coupler. This modified membrane then acted as a base for grafting a theophylline-imprinted copolymer via ultraviolet irradiation. The resulting membrane showed improved properties like higher tensile strength compared to the unmodified bacterial cellulose support [, ].

Q4: What analytical techniques were employed to characterize the polymers synthesized using Benzyl diethyldithiocarbamate?

A4: Researchers utilized a combination of techniques including Fourier Transform Infrared Spectroscopy (FTIR), Proton Magnetic Resonance (1H-NMR), Differential Scanning Calorimetry (DSC), and Gel Permeation Chromatography (GPC) to characterize the polymers formed [, , ]. FTIR and 1H-NMR helped to confirm the chemical structure of the polymers, DSC provided information about their thermal properties, and GPC was used to determine molecular weight distributions.

Q5: Were there any notable observations regarding the relationship between the composition of a copolymer and its Mark-Houwink constants?

A5: In a study using Benzyl diethyldithiocarbamate and tetraethyl thiuram disulfide as iniferters for styrene-methyl methacrylate copolymerization, researchers observed a non-linear relationship between the copolymer composition and the K and a constants of the Mark-Houwink equation []. This suggests that a simple linear combination of homopolymer K and a values is not sufficient to accurately predict the molecular weight of a random styrene-methyl methacrylate copolymer based solely on its composition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.